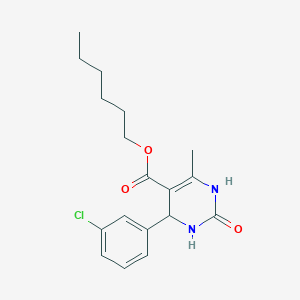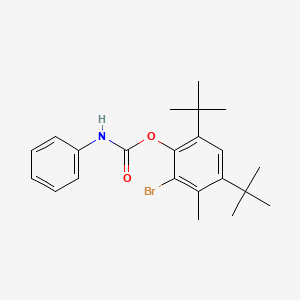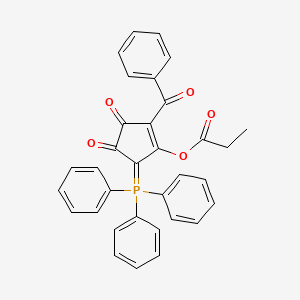![molecular formula C18H22ClNO2 B5144059 (4-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5144059.png)
(4-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine, also known as 4C-D, is a research chemical that belongs to the family of phenethylamines. It is a synthetic compound that was first synthesized by David Nichols and his colleagues in 2003. 4C-D is a potent serotonin receptor agonist and has been studied for its potential use in the treatment of various mental disorders.
作用机制
The exact mechanism of action of (4-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, cognition, and perception, and is believed to play a role in the pathophysiology of various mental disorders.
Biochemical and Physiological Effects:
Studies have shown that (4-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine can induce a range of biochemical and physiological effects, including changes in mood, perception, and cognition. It has been shown to induce visual hallucinations, changes in thought processes, and alterations in sensory perception. These effects are believed to be mediated by the activation of the serotonin 5-HT2A receptor.
实验室实验的优点和局限性
One of the main advantages of using (4-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine in scientific research is its high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various mental disorders. However, one of the limitations of using (4-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine is its potential for abuse and misuse, which can make it difficult to control in laboratory settings.
未来方向
There are several potential future directions for research on (4-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine. One area of interest is the potential therapeutic applications of this compound in the treatment of various mental disorders. Another area of interest is the development of new compounds based on the structure of (4-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine, which may have improved pharmacological properties and therapeutic potential. Additionally, further research is needed to fully understand the mechanism of action of (4-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine and its potential effects on the brain and behavior.
合成方法
The synthesis of (4-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine involves a multi-step process that starts with the reaction of 3,4-dimethoxyphenylacetone with para-chlorobenzylamine. This reaction yields the intermediate compound (4-chlorobenzyl)-3,4-dimethoxyphenylacetone, which is then reduced using sodium borohydride to obtain the final product, (4-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine.
科学研究应用
(4-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine has been extensively studied for its potential use in various scientific research applications. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is believed to play a role in the regulation of mood, cognition, and perception. Studies have also suggested that (4-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine may have potential therapeutic applications in the treatment of various mental disorders, including depression, anxiety, and schizophrenia.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2/c1-20(13-15-4-7-16(19)8-5-15)11-10-14-6-9-17(21-2)18(12-14)22-3/h4-9,12H,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGXQCVZZSLJAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-N-methylethanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5143976.png)

![1-(4-methoxyphenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143988.png)
![1-(benzyloxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5143996.png)
![2-phenoxyethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5144000.png)
![3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5144003.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxypiperidine](/img/structure/B5144008.png)



![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5144075.png)

![N-{2-[2-(2-naphthyloxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5144087.png)
